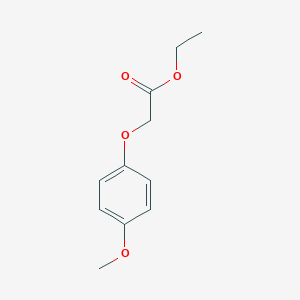

Ethyl 2-(4-methoxyphenoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWZDCOECRLWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286492 | |

| Record name | ethyl 2-(4-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18598-23-7 | |

| Record name | 18598-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 2-(4-methoxyphenoxy)acetate?

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(4-methoxyphenoxy)acetate

Introduction

This compound, a member of the phenoxyacetate ester family, serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring an ether linkage and an ester functional group, imparts a unique combination of reactivity and physical characteristics that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and nomenclature. This compound is systematically named as the ethyl ester of 2-(4-methoxyphenoxy)acetic acid.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 18598-23-7 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)OC | [1] |

| InChI Key | KRWZDCOECRLWJL-UHFFFAOYSA-N | [1] |

Molecular Structure: The molecule consists of a central phenoxyacetic acid scaffold. The hydroxyl group of the carboxylic acid is esterified with ethanol, while a methoxy group is substituted at the para-position (position 4) of the phenyl ring.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and suitability for specific applications.

Table of Physicochemical Properties:

| Property | Value | Notes | Source |

| Appearance | Data not available; likely a liquid or low-melting solid at room temperature. | Esters of similar molecular weight are often liquids.[2] | |

| Exact Mass | 210.08920892 Da | Computed value for the most abundant isotopes. | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | The ester functional group and aromatic ring reduce aqueous solubility, while the overall structure is compatible with organic solvents like acetone and ethanol.[3] | |

| XLogP3-AA | 1.9 | An estimated value indicating moderate lipophilicity. | [1] |

Synthesis and Reactivity

Synthetic Pathway: Williamson Ether Synthesis

This compound is efficiently synthesized via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This specific application involves the reaction of 4-methoxyphenol with an ethyl haloacetate.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The phenolic hydroxyl group of 4-methoxyphenol is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.

Causality in Experimental Design:

-

Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to hydrolyze the ester group on the alkylating agent.

-

Choice of Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for phenoxyacetate synthesis.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone.

-

Addition of Alkylating Agent: Stir the mixture and add ethyl chloroacetate (1.0 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure ester.

Chemical Reactivity

The primary site of reactivity is the ester functional group.

-

Hydrolysis: The ester can be hydrolyzed under either acidic or basic (saponification) conditions to yield 2-(4-methoxyphenoxy)acetic acid and ethanol. Basic hydrolysis is typically irreversible as the resulting carboxylate anion is unreactive towards the alcohol.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of chromatographic and spectroscopic methods is employed.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous structure elucidation.

Table of Expected Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | - Triplet and quartet signals for the ethyl group (-OCH₂CH₃).- Singlet for the methoxy group protons (-OCH₃).- Singlet for the methylene protons (-OCH₂CO-).- AA'BB' system (two doublets) for the para-substituted benzene ring protons. |

| ¹³C NMR | - Signals for the ethyl and methoxy carbons.- Signal for the methylene carbon adjacent to the ether oxygen.- Four distinct signals for the aromatic carbons (due to symmetry).- Signal for the carbonyl carbon of the ester group (typically ~170 ppm). |

| IR Spectroscopy | - Strong C=O stretch for the ester group (~1750 cm⁻¹).- C-O stretching bands for the ether and ester linkages (~1250-1050 cm⁻¹).- Aromatic C=C stretching bands (~1600-1450 cm⁻¹). |

| Mass Spectrometry (GC-MS) | - Molecular ion peak (M⁺) at m/z = 210.[6]- Characteristic fragmentation pattern including loss of the ethoxy group (-OC₂H₅) or the entire ester side chain. |

Analytical Workflow

The protocol below outlines a standard procedure for confirming the purity and identity of the final product.

Caption: Analytical workflow for product validation.

Experimental Protocol: Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve a small sample of the purified product in a suitable volatile solvent (e.g., ethyl acetate).

-

Inject the sample into the GC-MS system.

-

The GC will separate the product from any residual solvents or impurities. The retention time is a characteristic property.

-

The mass spectrometer will provide the mass-to-charge ratio of the molecular ion and its fragments, which should be compared against the expected values.[6] A single major peak in the chromatogram indicates high purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm that they match the expected structure of this compound.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat sample (if liquid) or as a KBr pellet/nujol mull (if solid).

-

Identify the key functional group frequencies (C=O ester stretch, C-O ether/ester stretches) and confirm they are present in the expected regions.[1]

-

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, standard laboratory precautions for handling organic esters and ethers should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

References

-

Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240125, this compound. [Link]

-

SpectraBase. 2-(4-Methoxyphenoxy)acetic acid ethyl ester. Wiley-VCH GmbH. [Link]

-

El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(23), 5749. [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. [Link]

-

YesWeLab. Ester Dosage in the Laboratory. (2024). [Link]

Sources

- 1. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]

- 3. scribd.com [scribd.com]

- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.ca [fishersci.ca]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of Ethyl 2-(4-methoxyphenoxy)acetate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-methoxyphenoxy)acetate (CAS No: 18598-23-7), a compound of interest in synthetic chemistry and drug discovery.[1] Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between the molecular structure and its spectral output.

Molecular Overview

This compound possesses a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1] Its structure, comprising a para-substituted aromatic ring, an ether linkage, and an ethyl ester group, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d | 2H | Ar-H (ortho to -O) |

| ~6.80 | d | 2H | Ar-H (meta to -O) |

| ~4.55 | s | 2H | O-CH₂-C=O |

| ~4.20 | q | 2H | O-CH₂-CH₃ |

| ~3.75 | s | 3H | O-CH₃ |

| ~1.25 | t | 3H | O-CH₂-CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The aromatic protons may appear as a complex multiplet.

Interpretation and Causality:

The downfield region of the spectrum is characterized by the signals from the aromatic protons. The para-substitution pattern of the benzene ring results in two sets of chemically equivalent protons, which typically appear as doublets. The singlet at approximately 4.55 ppm is characteristic of the methylene protons adjacent to the carbonyl group and the phenoxy oxygen, showing no coupling with neighboring protons. The ethyl group gives rise to a quartet and a triplet, a classic ethyl pattern, due to the coupling between the methylene and methyl protons. The sharp singlet at around 3.75 ppm corresponds to the three protons of the methoxy group.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (Ester) |

| ~154.0 | Ar-C (para to -OCH₃) |

| ~152.0 | Ar-C (ipso to -OCH₂) |

| ~115.5 | Ar-CH (ortho to -OCH₂) |

| ~114.5 | Ar-CH (meta to -OCH₂) |

| ~65.0 | O-CH₂-C=O |

| ~61.0 | O-CH₂-CH₃ |

| ~55.5 | O-CH₃ |

| ~14.0 | O-CH₂-CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Interpretation and Causality:

The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 169.0 ppm. The aromatic carbons show distinct chemical shifts due to the electronic effects of the substituents. The carbon attached to the ether oxygen is deshielded, while the methoxy-substituted carbon is also found at a lower field. The aliphatic carbons of the ethyl group and the methylene bridge appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1510 | Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1040 | Strong | C-O stretch (alkyl ether & ester) |

Note: The wavenumbers are approximate.

Interpretation and Causality:

The most prominent peak in the IR spectrum is the strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed around 1510 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1240 cm⁻¹ and 1040 cm⁻¹, are indicative of the C-O stretching vibrations of the aryl ether and the ester linkages, respectively. The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - C₄H₅O₂]⁺ |

| 124 | High | [M - C₄H₆O₃]⁺ |

| 109 | Moderate | [M - C₅H₇O₃]⁺ |

Note: The fragmentation pattern is predicted based on typical fragmentation of similar compounds. The relative intensities can vary depending on the ionization method and instrument conditions.

Interpretation and Causality:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z of 210, corresponding to the molecular weight of the compound.[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for phenoxyacetates include cleavage of the ester group and the ether linkage. The base peak is often a result of a stable fragment. For instance, the loss of the ethyl acetate moiety or parts of it can lead to prominent fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is first injected into a gas chromatograph to separate it from any impurities.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or a similar detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak and the major fragment ions are identified and analyzed.

-

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a benchmark for purity assessment. The protocols and interpretations presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this and structurally related compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240125, this compound. Retrieved from [Link].

-

SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetic acid ethyl ester. In SpectraBase. Retrieved from [Link].

-

Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 1086–1097. [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-(4-methoxyphenoxy)acetate

Foreword: Unveiling the Therapeutic Promise of a Phenoxyacetate Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Among the myriad of scaffolds, phenoxyacetic acid derivatives have consistently emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-explored member of this family: Ethyl 2-(4-methoxyphenoxy)acetate. While direct and extensive research on this particular molecule is nascent, its structural features, shared with other biologically active phenoxyacetates, provide a strong rationale for investigating its potential as a modulator of key physiological and pathological processes.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a foundational framework to inspire and direct the scientific inquiry into the biological activities of this compound. We will delve into its physicochemical properties, extrapolate its potential biological effects based on the broader class of phenoxyacetic acid derivatives, and, most critically, provide detailed, field-proven experimental methodologies to rigorously test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed experimental workflow is a self-validating system designed to yield robust and reproducible data.

Physicochemical Properties and Synthesis Outline

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its pharmacological evaluation. This compound is an ester derivative of phenoxyacetic acid, a structural motif present in numerous therapeutic agents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [3] |

| Molecular Weight | 210.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 18598-23-7 | [3] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and ethyl acetate | - |

The synthesis of this compound can be readily achieved through standard esterification and etherification reactions. A common synthetic route involves the Williamson ether synthesis, where 4-methoxyphenol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base.[4][5][6]

Potential Biological Activities: A Hypothesis-Driven Approach

Based on the extensive literature on phenoxyacetic acid derivatives, we can hypothesize several key biological activities for this compound.[1][7] This section will explore these potential activities and outline the experimental strategies to validate them.

Anti-inflammatory Activity

Rationale: Inflammation is a critical component of numerous diseases. Phenoxyacetic acid derivatives have been reported to possess significant anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[8] The structurally related compound 2-methoxy-4-vinylphenol has also been shown to exert anti-inflammatory effects by suppressing NF-κB and MAPK activation.[9]

Proposed Mechanism of Action: The anti-inflammatory effects of this compound could be mediated through the inhibition of key inflammatory enzymes like COX-2 and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.

Experimental Validation:

-

In Vitro COX-1 and COX-2 Inhibition Assays: To determine the direct inhibitory effect on cyclooxygenase enzymes.

-

Lipopolysaccharide (LPS)-induced Inflammation in Macrophages (e.g., RAW 264.7 cells): To assess the compound's ability to reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

Western Blot Analysis: To investigate the effect on the expression of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Diagram: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action.

Antioxidant Activity

Rationale: Oxidative stress is implicated in the pathogenesis of many chronic diseases. Phenoxyacetamide derivatives have been noted for their antioxidant properties.[10] The presence of the methoxy group on the phenyl ring may contribute to the compound's ability to scavenge free radicals.

Proposed Mechanism of Action: this compound may exert antioxidant effects by directly scavenging free radicals or by upregulating endogenous antioxidant enzymes.

Experimental Validation:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard and rapid assay to assess free radical scavenging ability.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another common assay to confirm antioxidant capacity.

-

Cellular Antioxidant Activity (CAA) Assay: To evaluate the antioxidant potential within a cellular environment.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Diagram: Antioxidant Activity Workflow

Caption: Workflow for DPPH radical scavenging assay.

Antimicrobial Activity

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenoxyacetic acid derivatives have demonstrated activity against a range of bacteria and fungi.[1][7]

Proposed Mechanism of Action: The antimicrobial activity could stem from the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis.

Experimental Validation:

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To ascertain whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

-

Time-Kill Kinetic Assays: To study the rate at which the compound kills the microbes.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Concluding Remarks and Future Directions

This compound stands as a promising candidate for pharmacological investigation. Its structural kinship with a well-established class of bioactive compounds provides a strong foundation for exploring its potential anti-inflammatory, antioxidant, and antimicrobial properties. The experimental frameworks detailed in this guide offer a systematic and robust approach to elucidating the therapeutic potential of this molecule.

Future research should not only focus on confirming these activities but also on delving deeper into the mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogues, could further optimize the potency and selectivity of this chemical scaffold. Ultimately, a comprehensive understanding of the biological profile of this compound will be pivotal in determining its trajectory as a potential lead compound in drug discovery.

References

- Begum, S., Bharathi, K., & Prasad, K. V. S. R. G. (n.d.). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate.

- Shaheen, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central.

- (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org.

- Suryanti, V., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. ResearchGate.

- (n.d.). This compound | C11H14O4. PubChem.

- El-Gamal, M. I., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

- Suryanti, V., et al. (n.d.). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate.

- Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.

- Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of the synthesis of Ethyl 2-(4-methoxyphenoxy)acetate, a valuable intermediate in pharmaceutical and materials science. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offering field-proven insights into optimizing this common yet nuanced transformation. The core of this synthesis lies in the venerable Williamson ether synthesis, a powerful tool for forging carbon-oxygen bonds.

The Strategic Approach: Williamson Ether Synthesis

The formation of this compound from 4-methoxyphenol and an ethyl haloacetate is a classic application of the Williamson ether synthesis.[1] This reaction, first developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing ethers in both laboratory and industrial settings.[1][2] The strategy is predicated on a two-step sequence occurring in a single pot, which leverages the nucleophilicity of a deprotonated phenol to displace a halide.

The overall transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This mechanism is crucial to understanding the selection of reagents and conditions for a successful synthesis.

Mechanistic Breakdown

The reaction can be dissected into two fundamental events:

-

Deprotonation: The acidic proton of the hydroxyl group on 4-methoxyphenol is abstracted by a base. This generates a potent nucleophile, the 4-methoxyphenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so overwhelmingly strong as to promote unwanted side reactions.

-

Nucleophilic Attack: The newly formed 4-methoxyphenoxide anion attacks the electrophilic carbon atom of the ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). In a concerted motion, the phenoxide forms a new C-O bond while the halide leaving group is ejected, yielding the target ether.[3][4]

The SN2 nature of the second step dictates that the alkylating agent should be sterically unhindered, making primary alkyl halides the ideal substrates to avoid competing elimination reactions.[5]

Caption: Reaction mechanism for the synthesis of this compound.

A Validated Experimental Protocol

This protocol is a robust, generalized procedure derived from common laboratory practices.[6] Researchers should adapt it based on the specific scale and available equipment.

Materials & Equipment

-

Reagents: 4-methoxyphenol, Ethyl chloroacetate, Potassium carbonate (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Dichloromethane, Water, Brine.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol. Follow this with the addition of anhydrous potassium carbonate (K₂CO₃, approx. 2.0 eq.). Stir the resulting suspension.

-

Alkylating Agent Addition: Add ethyl chloroacetate (1.1-1.5 eq.) to the stirring suspension at room temperature.[6]

-

Reaction Execution: Heat the reaction mixture to a temperature between 50-100°C for 1-8 hours.[2] Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (4-methoxyphenol) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water to dissolve the inorganic salts and extract the mixture with ethyl acetate or dichloromethane (3x volumes).[7]

-

Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[8][9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a mixture of n-hexane and ethyl acetate as the eluent, to yield the pure this compound.[7][10]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson_ether_synthesis [chemeurope.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 2-(4-methoxyphenoxy)acetate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methoxyphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This guide provides a comprehensive overview of its chemical identity, molecular structure, a detailed synthesis protocol based on the Williamson ether synthesis, and an exploration of its current and potential applications in research and drug development. The phenoxyacetic acid scaffold is of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities.[1][2][3]

Chemical Identity and Molecular Structure

A clear identification of a chemical compound is fundamental for any scientific investigation. This section provides the key identifiers and a detailed description of the molecular structure of this compound.

Key Identifiers

| Identifier | Value |

| CAS Number | 18598-23-7[4] |

| Molecular Formula | C₁₁H₁₄O₄[4] |

| Molecular Weight | 210.23 g/mol [5] |

| IUPAC Name | This compound[5] |

| InChI | InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3[5] |

| InChIKey | KRWZDCOECRLWJL-UHFFFAOYSA-N[5] |

| SMILES | CCOC(=O)COC1=CC=C(C=C1)OC[5] |

Molecular Structure

The molecular structure of this compound consists of a central phenoxyacetic acid core. A methoxy group is substituted at the para-position (position 4) of the benzene ring, and the carboxylic acid group is esterified with an ethyl group.

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an alkyl halide. In this case, 4-methoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate.

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.[6]

Materials:

-

4-Methoxyphenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (dry)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1 equivalent) and dry acetone.

-

Addition of Base: To the stirring solution, add anhydrous potassium carbonate (2 equivalents).

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1 equivalent) to the mixture. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the ester, and signals in the aromatic region for the benzene ring protons.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, the methylene carbon, and the aromatic carbons.

Applications in Research and Drug Development

The phenoxyacetic acid scaffold is a privileged structure in both agrochemicals and pharmaceuticals.[1][2][3]

Herbicidal Activity

Many phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as systemic herbicides.[7] They act as synthetic auxins, causing uncontrolled growth and ultimately death in broadleaf weeds.[1][7] While the specific herbicidal activity of this compound is not extensively documented, its structural similarity to known herbicides suggests potential activity in this area.

Potential in Drug Discovery

The phenoxyacetic acid moiety is present in several approved drugs with diverse therapeutic applications, including anti-inflammatory, antihypertensive, and antihistaminic agents.[3]

-

Free Fatty Acid Receptor 1 (FFA1) Agonists: Recent research has identified phenoxyacetic acid derivatives as promising agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[8] Agonism of FFA1 in pancreatic β-cells potentiates glucose-stimulated insulin secretion. The structural features of this compound make it a candidate for investigation in this therapeutic area.

-

Building Block for Novel Therapeutics: this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to generate a library of derivatives for biological screening. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators, involves a similar core structure.[6]

Conclusion

This compound is a readily accessible compound with a well-defined structure and a straightforward synthetic route. While its direct biological applications are still under-explored, its structural relationship to known bioactive molecules, particularly in the fields of agrochemicals and metabolic diseases, makes it a compound of significant interest for further research and development. Its utility as a chemical building block further enhances its value to the scientific community.

References

- BenchChem. (2025). Biological activity of phenoxyacetic acid derivatives.

- JETIR. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- Annu, et al. (2024).

-

MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

- PubMed. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(22), 7197-7208.

- Sung, J. (n.d.). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)

- AWS. (n.d.).

- Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Roshuna, J. F. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Williamson Ether Synthesis. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- NMR Chemical Shifts. (n.d.).

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- The Royal Society of Chemistry. (2024). Proton NMR of compound 2.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Williamson Ether Synthesis. (n.d.).

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum.

- CP Lab Safety. (n.d.). Ethyl 2-(4-methoxyphenoxy)

- Fadlan, A., Masitoh, H., Niadisti, B. R. A., Khusnayaini, I. A., Agustin, L., & Roshuna, J. F. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)

- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

- SIELC Technologies. (2018, May 16). Ethyl (2-methoxyphenoxy)

- gsrs. (n.d.). ETHYL (2-METHOXYPHENOXY)

- PubChem. (n.d.). Ethyl (2-methoxyphenoxy)

- precisionFDA. (n.d.). ETHYL (2-METHOXYPHENOXY)

- Li, J. (2022, April 12). Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jetir.org [jetir.org]

- 3. jetir.org [jetir.org]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]

- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ethyl 2-(4-methoxyphenoxy)acetate in common laboratory solvents.

An In-Depth Technical Guide to the Solubility of Ethyl 2-(4-methoxyphenoxy)acetate in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of solubility, present methodologies for its experimental determination, and detail analytical techniques for quantification. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.

Introduction: The Significance of Solubility Profiling

This compound (CAS No. 18598-23-7) is an organic ester with a molecular structure that suggests a nuanced solubility profile across different solvent classes.[1] A thorough understanding of its behavior in various solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable solutions. In drug development, solubility is a critical physical property that directly impacts a drug's bioavailability and therapeutic efficacy.[2] This guide moves beyond simple data reporting to explain the causality behind solubility phenomena and to equip the researcher with robust, self-validating experimental protocols.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem[1] |

| Molecular Weight | 210.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18598-23-7 | PubChem[1] |

The Theoretical Framework: "Like Dissolves Like" Quantified

The age-old principle of "like dissolves like" provides a qualitative starting point for solubility prediction. However, a more rigorous, quantitative approach is offered by the Hansen Solubility Parameters (HSP) . Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components:[3]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned three Hansen parameters (δD, δP, δH), which can be treated as coordinates in a three-dimensional "Hansen space".[3] The principle is simple: the closer two molecules are in this space, the more likely they are to be soluble in one another.[3] The distance (Ra) between a solute and a solvent in Hansen space is a powerful predictor of solubility.

While the specific HSP values for this compound are not publicly available and would need to be determined experimentally, we can utilize the known HSP of common solvents to make informed predictions. A smaller Hansen distance (Ra) suggests higher solubility.

Hansen Solubility Parameters of Common Laboratory Solvents

The following table provides HSP values for a selection of solvents, categorized by their polarity. These values are essential for rationally selecting solvents for solubility trials.

| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |

| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |

| Acetonitrile (CH₃CN) | Polar Aprotic | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |

| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 |

Source: Data compiled from various sources including Hansen Solubility Parameters: A User's Handbook and public databases.[4][5][6]

Visualizing Solubility: The Hansen Sphere

The concept of the Hansen solubility sphere provides a visual model for predicting solubility. A solute's HSP defines the center of a sphere with a given interaction radius (R₀). Solvents with HSP coordinates falling inside this sphere are predicted to be good solvents, while those outside are poor solvents.

Caption: The Hansen solubility sphere illustrates that solvents within a certain distance (Ra) of the solute are likely to be effective.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

While theoretical predictions are valuable for screening, experimental determination is the gold standard. The shake-flask method, established by Higuchi and Connors, is the most reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[7]

Principle of the Method

An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the solute in the solution is constant and the solution is saturated. The concentration of the supernatant is then measured to determine the solubility.[8][9]

Step-by-Step Protocol

-

Preparation: Add an excess of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of a different test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly. Place them in a shaker bath or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis or a solvent in which the analyte is highly soluble for UV-Vis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or HPLC, to determine the concentration.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Sources

- 1. This compound | C11H14O4 | CID 240125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. scribd.com [scribd.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

A Senior Application Scientist's Guide to the Initial Toxicity Screening of Phenoxyacetate Derivatives

Introduction: The Imperative for Early Toxicity Assessment

Phenoxyacetate derivatives represent a versatile class of chemical compounds with applications ranging from pharmaceuticals to herbicides.[1] Their biological activity, however, necessitates a rigorous and early assessment of their toxicological profile to ensure human and environmental safety.[2] Delaying toxicity testing leads to significant financial and ethical costs, as compound attrition rates in later stages of development are exceedingly high, with toxicity being a primary cause of failure.[3]

This guide provides a tiered, in-depth framework for the initial in vitro toxicity screening of novel phenoxyacetate derivatives. The strategy is built on a foundation of core assays designed to identify general cytotoxicity, genotoxicity, and potential organ-specific liabilities at the earliest stages of development. By front-loading these critical safety assessments, research efforts can be focused on candidates with the most promising safety profiles, aligning with the principles of efficient and responsible drug discovery and chemical development.

Tier 1: Foundational Cytotoxicity Profiling

The first and most fundamental question is whether a compound exhibits broad, nonspecific toxicity to living cells. Answering this requires assessing two distinct aspects of cytotoxicity: metabolic viability and cell membrane integrity. Employing assays that measure these different endpoints provides a more robust and mechanistically informative primary screen.

Scientific Rationale

A compound can induce cell death through various mechanisms. An assay measuring mitochondrial function, like the MTT assay, might miss toxicity that primarily targets the cell membrane. Conversely, a membrane integrity assay like the LDH assay might be less sensitive to compounds that induce metabolic shutdown without immediate membrane rupture.[4] Running these in parallel ensures a wider net is cast to catch cytotoxic liabilities.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for parallel cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Viability

This assay quantifies the metabolic activity of viable cells.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined optimal density and allow cells to adhere for 24 hours.

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the phenoxyacetate derivative. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).[4]

-

Incubation: Incubate the plate for a standard exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours.[4]

-

Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Protocol 2: LDH Assay for Membrane Integrity

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis.[5][6]

Methodology:

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel plate.

-

Controls: It is critical to include three types of controls:

-

Vehicle Control: Untreated cells for spontaneous LDH release.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to determine 100% cytotoxicity.[6]

-

Medium Background Control: Culture medium without cells.

-

-

Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[5]

-

Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[4]

-

Measurement: Measure the absorbance at approximately 490 nm.

-

Analysis: After subtracting the background, calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control.

Data Presentation

Summarize the results in a table to allow for clear comparison between compounds and assays.

| Compound ID | Phenoxyacetate Derivative | MTT IC50 (µM) | LDH EC50 (µM) |

| PPA-001 | 2-(4-chlorophenoxy)acetic acid | 75.2 | > 200 |

| PPA-002 | 2-phenoxypropanoic acid | 15.8 | 25.4 |

| PPA-003 | 2-(2,4-dichlorophenoxy)propanoic acid | 5.3 | 8.1 |

Tier 2: Genotoxicity Assessment

Compounds that are not overtly cytotoxic may still pose a significant risk if they damage genetic material. A standard in vitro genotoxicity battery aims to detect both gene mutations and chromosomal damage.[7][8] The combination of the Ames test and the in vitro micronucleus assay provides a comprehensive screen for these endpoints.[9]

Scientific Rationale

The Ames test is a bacterial reverse mutation assay that detects point mutations (base-pair substitutions and frameshifts) caused by a chemical.[9] However, it cannot detect larger-scale chromosomal damage. The in vitro micronucleus assay fills this gap by identifying agents that cause structural chromosomal aberrations (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.[9][10] Performing both is essential for a complete genotoxicity profile.[9]

Caption: Logic diagram for the tiered genotoxicity assessment.

Protocol 3: Bacterial Reverse Mutation (Ames) Test

This test uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9] The assay measures the ability of the test compound to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.

High-Level Methodology (per OECD Test Guideline 471):

-

Strain Selection: Use a minimum of five validated bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102).[8]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

-

Exposure: The test compound is combined with the bacterial culture (and S9 mix, if applicable) and plated on minimal agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.

Protocol 4: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10]

High-Level Methodology (per OECD Test Guideline 487):

-

Cell System: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

-

Exposure: Treat the cells with the phenoxyacetate derivative for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (~1.5-2.0 normal cell cycles) without S9.

-

Cytokinesis Block: Often, a cytokinesis inhibitor like cytochalasin B is added to accumulate cells that have completed one mitosis, allowing for easier identification of micronuclei in binucleated cells.

-

Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Analysis: The frequency of micronucleated cells is scored via microscopy or automated imaging. A significant, dose-dependent increase in micronucleated cells indicates a positive result for clastogenicity or aneugenicity.

Tier 3: Preliminary Organ-Specific Toxicity (Hepatotoxicity)

Drug-induced liver injury (DILI) is a major cause of drug attrition and post-market withdrawal.[11] Therefore, an early screen for potential hepatotoxicity is a prudent step. The human hepatoma cell line HepG2 is a widely used and accepted model for initial in vitro hepatotoxicity screening.[11][12]

Scientific Rationale

While HepG2 cells have lower metabolic activity compared to primary human hepatocytes, they provide a reproducible and scalable human-derived cell model.[13][14] They are valuable for identifying compounds that are directly hepatotoxic or whose toxic metabolites can be formed by the baseline enzymatic machinery present in the cells.[11][15]

Methodology:

-

Model System: Culture HepG2 cells in 96-well plates.

-

Combined Endpoint Assay: Expose cells to a range of concentrations of the phenoxyacetate derivative for 24-72 hours.

-

Multiplexed Analysis:

-

Cytotoxicity: Perform the MTT or LDH assay as described in Tier 1 to determine the compound's direct toxicity to liver cells.[12]

-

Hepatocyte Function (Optional): Measure a liver-specific marker. For example, an ELISA for albumin in the culture supernatant can assess effects on protein synthesis, a key hepatic function.

-

High-Content Screening (HCS): For a more detailed analysis, HCS can be employed to simultaneously measure multiple parameters like nuclear size, mitochondrial membrane potential, and oxidative stress, providing a multiparametric profile of hepatotoxicity.[11][16]

-

-

Data Interpretation: A compound is flagged as a potential hepatotoxin if it shows cytotoxicity at significantly lower concentrations in HepG2 cells compared to other cell lines, or if it disrupts specific hepatic functions.

Summary and Decision-Making Framework

The data generated from this tiered screening approach provides a foundational toxicity profile for each phenoxyacetate derivative, enabling a data-driven decision-making process.

Caption: Decision tree for early toxicity screening.

-

High Cytotoxicity (Tier 1): Compounds with potent, nonspecific cytotoxicity (e.g., IC50 < 1-10 µM) are generally poor candidates and should be considered for termination or significant structural modification.

-

Genotoxicity (Tier 2): A positive finding in either the Ames or micronucleus assay is a major red flag. Genotoxic compounds are typically terminated unless the intended application justifies the risk (e.g., certain life-threatening oncology indications).

-

Hepatotoxicity (Tier 3): Evidence of liver-specific toxicity warrants caution. The risk must be weighed against the compound's intended potency and therapeutic index.

By systematically applying this framework, research and development teams can de-risk their pipelines, ensuring that only the safest and most promising phenoxyacetate derivatives advance toward further preclinical and clinical evaluation.

References

-

Title: Ames Test and Genotoxicity Testing Source: Nelson Labs URL: [Link]

-

Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: MDPI URL: [Link]

-

Title: Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

-

Title: Phenoxyacetic Acid | C8H8O3 Source: PubChem URL: [Link]

-

Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PLOS One URL: [Link]

-

Title: Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles Source: PMC - NIH URL: [Link]

-

Title: HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved Source: PubMed URL: [Link]

-

Title: Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways Source: PMC - PubMed Central URL: [Link]

-

Title: Genotoxic effect of substituted phenoxyacetic acids Source: PubMed URL: [Link]

-

Title: Early toxicity screening strategies Source: ResearchGate URL: [Link]

-

Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

-

Title: Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate Source: REPROCELL URL: [Link]

-

Title: Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review Source: PubMed URL: [Link]

-

Title: From Ames to micronucleus: bridging mutagenicity and clastogenicity Source: GenEvolutioN URL: [Link]

-

Title: Acute Toxicity Testing Criteria for New Chemical Substances Source: EPA NEIPS URL: [Link]

-

Title: Updates to OECD in vitro and in chemico test guidelines Source: RIVM URL: [Link]

-

Title: OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines Source: ESTIV URL: [Link]

-

Title: Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 Source: GOV.UK URL: [Link]

-

Title: Toxicological screening Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: High-content screening technology for studying drug-induced hepatotoxicity in cell models Source: ResearchGate URL: [Link]

-

Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: ResearchGate URL: [Link]

-

Title: Pesticide toxicity: a mechanistic approach Source: PMC - PubMed Central URL: [Link]

-

Title: Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells Source: SpringerLink URL: [Link]

-

Title: OECD Test Guideline 425 Source: National Toxicology Program (NTP) URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]

Sources

- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reprocell.com [reprocell.com]

- 15. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Literature review of the biological significance of the phenoxyacetate scaffold.

An In-Depth Technical Guide to the Biological Significance of the Phenoxyacetate Scaffold

Authored by Gemini, Senior Application Scientist

Foreword: The Unassuming Power of a Core Scaffold

In the landscape of medicinal chemistry and agrochemistry, certain molecular frameworks appear with remarkable frequency, acting as privileged structures upon which a vast diversity of bioactive compounds are built. The phenoxyacetate scaffold, a simple ether linkage of a phenyl ring to an acetic acid moiety, is a quintessential example of such a versatile core. Its structural simplicity belies a profound capacity for biological interaction, a trait that has been exploited for over eighty years to develop everything from revolutionary herbicides to life-saving pharmaceuticals. This guide provides an in-depth exploration of the phenoxyacetate scaffold, moving beyond a mere catalog of its applications to dissect the underlying chemical principles and biological mechanisms that establish its significance. We will examine the causality behind its diverse roles, from mimicking plant hormones to activating human nuclear receptors, and provide field-proven methodologies for its synthesis and evaluation.

The Phenoxyacetate Scaffold: A Structural and Historical Overview